molecular formula C14H21NO2 B13034572 (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Cat. No.: B13034572
M. Wt: 235.32 g/mol
InChI Key: CIKYJZRUAPGXPM-AWEZNQCLSA-N
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Description

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chiral chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. Its molecular structure, featuring a chiral center and an ether-linked cyclopentyloxy group, makes it a valuable intermediate for constructing more complex, biologically active molecules. The specific stereochemistry of the (1R)-enantiomer is particularly significant for research into compounds with stereospecific biological activities. This compound is primarily valued as a key synthetic intermediate in medicinal chemistry. Researchers utilize its amine and ether functional groups to develop novel therapeutic agents. While its specific mechanism of action is application-dependent, structurally similar compounds featuring chiral amine centers and aromatic ether linkages are frequently investigated for their potential to interact with neurological targets, such as enzymes and receptors. For instance, related compounds are explored for their activity in the central nervous system . Furthermore, the 2-methoxyethylamine moiety is a known functional group in various specialty chemicals, underscoring this compound's utility in developing agrochemicals and performance materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m0/s1

InChI Key

CIKYJZRUAPGXPM-AWEZNQCLSA-N

Isomeric SMILES

COC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N

Canonical SMILES

COCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Chiral Amine Synthesis via Asymmetric Reduction or Resolution

A common approach to prepare chiral amines like (1R)-1-(4-cyclopentyloxyphenyl)-2-methoxyethylamine involves:

  • Starting from a prochiral ketone or aldehyde precursor bearing the 4-cyclopentyloxyphenyl group.
  • Asymmetric reduction of the carbonyl group to the corresponding chiral alcohol.
  • Conversion of the alcohol to the amine via substitution or reductive amination.

Alternatively, the amine can be prepared by:

  • Resolution of racemic amine mixtures using chiral acids or chromatography.

Ether Formation for the Cyclopentyloxy Group

The 4-cyclopentyloxy substituent on the phenyl ring is typically introduced by:

  • Nucleophilic aromatic substitution (if the phenol precursor is activated).
  • Williamson ether synthesis: reacting 4-hydroxyphenyl derivatives with cyclopentyl bromide or cyclopentyl tosylate under basic conditions.

Introduction of the Methoxyethylamine Side Chain

The 2-methoxyethylamine moiety can be introduced by:

  • Alkylation of the amine nitrogen with 2-methoxyethyl halides.
  • Reductive amination of 2-methoxyacetaldehyde with the appropriate amine precursor.

Example Synthetic Route (Generalized)

Step Reaction Type Starting Material Reagents/Conditions Product
1 Ether formation 4-hydroxyphenyl derivative Cyclopentyl bromide, base (e.g., K2CO3), solvent (acetone) 4-cyclopentyloxyphenyl intermediate
2 Carbonyl introduction 4-cyclopentyloxyphenyl derivative Oxidation or Friedel-Crafts acylation 4-cyclopentyloxyacetophenone derivative
3 Asymmetric reduction 4-cyclopentyloxyacetophenone Chiral catalyst (e.g., CBS catalyst), hydride source (e.g., BH3) (1R)-4-cyclopentyloxyphenyl ethanol
4 Conversion to amine Chiral alcohol Reductive amination with 2-methoxyethylamine or equivalent (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Alternative Synthetic Approaches

  • Deacylation methods : As described in related chiral amine syntheses, deacylation of acylated intermediates in the presence of alkali metal hydroxides in C4-C10 monohydric alcohol solvents can yield chiral amines with high purity and yield, facilitating industrial scalability.

  • Use of 2-Methoxyethylamine as a building block : Commercially available 2-methoxyethylamine (CAS 109-85-3) is used as a nucleophile or amine source in alkylation or reductive amination steps. Its physical properties (boiling point 95 °C, density 0.87 g/cm³) make it suitable for controlled reactions.

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield (%) Notes
Ether formation K2CO3, acetone, reflux, 12-24 h 85-95 High selectivity for ether bond formation
Asymmetric reduction CBS catalyst, BH3·THF, 0-25 °C 90-98 Enantiomeric excess >95% achievable
Reductive amination NaBH3CN, MeOH, pH ~6-7, room temperature 80-90 Mild conditions preserve stereochemistry
Deacylation (if applicable) NaOH or KOH, n-butanol, reflux 75-85 Efficient removal of acyl protecting groups

Purification and Characterization

  • Purification often involves crystallization or chromatography to separate enantiomers and remove impurities.
  • Characterization by chiral HPLC confirms enantiomeric purity.
  • NMR spectroscopy and mass spectrometry verify structural integrity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 4-hydroxyphenyl derivatives, 2-methoxyethylamine
Key reagents Cyclopentyl halides, chiral catalysts (e.g., CBS), hydride donors (BH3), bases (K2CO3, NaOH)
Solvents Acetone, tetrahydrofuran (THF), methanol, n-butanol
Temperature ranges 0 °C to reflux (~80-100 °C) depending on step
Yield range 75-98% depending on step
Enantiomeric excess >95% achievable with asymmetric catalysis
Purification methods Chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine moiety.

    Reduction: Reduction reactions can be performed on the phenyl ring or the methoxyethylamine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Analogs:

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride (): Substituent: Ethoxy (-OCH₂CH₃) at the para position. Structural Impact: Smaller alkoxy group reduces steric bulk and lipophilicity compared to cyclopentyloxy. The hydrochloride salt enhances solubility in polar solvents. Molecular Formula: C₁₁H₁₈ClNO₂ (hydrochloride salt) .

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (): Substituent: Cyclohexyl ketone fused to the ethylamine chain. Synthesis: Prepared via Mannich reaction, yielding a mixture of (R,R)- and (R,S)-stereoisomers .

Methyl 2-((1-(4-tert-butylbenzylamino)-4-methyl-1-oxopentan-2-yl)(2-methoxyethyl)amino)-5-nitrobenzoate (): Substituent: Incorporates 2-methoxyethylamine as a building block. Synthetic Relevance: Highlights the use of 2-methoxyethylamine in Ugi-Smiles multicomponent reactions, suggesting modular routes for analog synthesis .

Physicochemical Properties Analysis

Property Target Compound (4-Cyclopentyloxy) Ethoxy Analog () Cyclohexyl Derivative ()
Molecular Formula C₁₄H₂₁NO₂ (free base) C₁₁H₁₈ClNO₂ (HCl salt) C₁₅H₂₂ClNO (HCl salt)
Molecular Weight 235.3 g/mol 255.7 g/mol 267.8 g/mol
Melting Point Not reported Not reported 175–176°C (crystalline form)
Optical Rotation Not reported Not reported [α]D = +10.0° (methanol)
Lipophilicity (LogP) Higher (cyclopentyloxy) Moderate (ethoxy) Moderate (cyclohexyl ketone)
  • The hydrochloride salt form () improves stability and solubility, a common strategy for amine-containing pharmaceuticals .

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